molecular formula C21H14ClNO4 B2881103 2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886147-01-9

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Cat. No.: B2881103
CAS No.: 886147-01-9
M. Wt: 379.8
InChI Key: LJHVPOGODBTCSP-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is an organic compound with a molecular weight of 379.8 and the empirical formula C21H14ClNO4. It is supplied as a dry powder and is intended for research applications such as biological screening and lead optimization in early-stage drug discovery . The compound's structure features a xanthenone core linked to a chlorophenoxy acetamide group. It demonstrates drug-like properties with a LogP of 4.79, one hydrogen bond donor, four hydrogen bond acceptors, and a polar surface area of 64.0 Ų, conforming to common guidelines for compound screening libraries . Researchers are investigating acetamide derivatives for various therapeutic applications; for instance, structurally related compounds have shown promise in preclinical studies for conditions like osteoporosis by inhibiting osteoclastogenesis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c22-16-6-2-4-8-18(16)26-12-20(24)23-13-9-10-15-19(11-13)27-17-7-3-1-5-14(17)21(15)25/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHVPOGODBTCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diaryl Ether Precursors

The xanthenone structure is classically synthesized via acid-catalyzed cyclization of 2-carboxy-substituted diaryl ethers. For example, 3-amino-2-(2-carboxyphenoxy)benzoic acid undergoes intramolecular Friedel-Crafts acylation in concentrated sulfuric acid at 0–5°C, yielding 9-oxo-9H-xanthen-3-amine.
$$
\text{C}{13}\text{H}{11}\text{NO}3 \xrightarrow{\text{H}2\text{SO}4, 0^\circ\text{C}} \text{C}{13}\text{H}9\text{NO}2 + \text{H}_2\text{O}
$$
Key Parameters :

  • Temperature : <10°C to prevent over-oxidation.
  • Acid Strength : 98% H₂SO₄ ensures protonation of the carbonyl, facilitating electrophilic attack.
  • Reaction Time : 4–6 hours for complete cyclization.

Alternative Route: Ullmann Coupling

A modern approach employs Ullmann coupling between 2-iodobenzoic acid and 3-aminophenol using CuI/1,10-phenanthroline in DMSO at 120°C. This method avoids harsh acids but requires rigorous exclusion of oxygen:
$$
\text{C}7\text{H}5\text{IO}2 + \text{C}6\text{H}7\text{NO} \xrightarrow{\text{CuI, DMSO}} \text{C}{13}\text{H}9\text{NO}2 + \text{HI}
$$
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Synthesis of 2-(2-Chlorophenoxy)Acetic Acid

Nucleophilic Substitution

2-Chlorophenol reacts with chloroacetic acid in alkaline conditions (NaOH, H₂O/EtOH, 60°C) to form the phenoxyacetic acid derivative:
$$
\text{C}6\text{H}5\text{ClO} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH}} \text{C}8\text{H}7\text{ClO}3 + \text{NaCl} + \text{H}2\text{O}
$$
Optimization :

  • Molar Ratio : 1:1.2 (phenol:chloroacetic acid) to suppress di-substitution.
  • Base : 2.5 eq. NaOH ensures deprotonation of the phenol.
  • Workup : Acidification with HCl to pH 2 precipitates the product (yield: 85–90%).

Catalytic Etherification

For higher purity, a Mitsunobu reaction between 2-chlorophenol and ethyl glycolate using DIAD/PPh₃ in THF at 25°C followed by saponification (LiOH, MeOH/H₂O) achieves >95% purity:
$$
\text{C}6\text{H}5\text{ClO} + \text{HOCH}2\text{CO}2\text{Et} \xrightarrow{\text{DIAD, PPh}3} \text{C}8\text{H}9\text{ClO}3 \xrightarrow{\text{LiOH}} \text{C}8\text{H}7\text{ClO}_3
$$

Amide Coupling: Final Assembly

Activation of 2-(2-Chlorophenoxy)Acetic Acid

The carboxylic acid is activated as an acid chloride using SOCl₂ in anhydrous DCM (0°C to 25°C, 2 hours):
$$
\text{C}8\text{H}7\text{ClO}3 + \text{SOCl}2 \rightarrow \text{C}8\text{H}6\text{Cl}2\text{O}2 + \text{SO}_2 + \text{HCl}
$$
Safety Note : HCl and SO₂ gases require scrubbing.

Coupling with Xanthenone Amine

The acid chloride reacts with 9-oxo-9H-xanthen-3-amine in anhydrous THF with triethylamine (TEA) as a base:
$$
\text{C}{13}\text{H}9\text{NO}2 + \text{C}8\text{H}6\text{Cl}2\text{O}2 \xrightarrow{\text{TEA}} \text{C}{21}\text{H}{14}\text{ClNO}4 + \text{TEA·HCl}
$$
Conditions :

  • Stoichiometry : 1.1 eq. acid chloride to ensure complete amine consumption.
  • Temperature : 0°C initially, then 25°C for 12 hours.
  • Yield : 75–80% after recrystallization (ethanol/water).

Optimization and Process Challenges

Solvent Selection

  • THF vs. DMF : THF minimizes side reactions (e.g., xanthenone ring opening) but requires strict anhydrous conditions. DMF increases reaction rate but complicates purification.

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine, 0.1 eq.) accelerates amide bond formation, reducing reaction time to 6 hours.

Byproduct Mitigation

  • Impurity Profile :
    • Unreacted Amine : <2% (controlled via excess acid chloride).
    • Di-acylated Product : <1% (suppressed by low temperature).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02–6.85 (m, 11H, aromatic), 4.72 (s, 2H, CH₂).
  • IR (KBr): ν 3270 (N-H), 1685 (C=O), 1240 (C-O-C) cm⁻¹.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm).

Industrial Scalability Considerations

  • Cost Drivers :
    • Xanthenone amine synthesis accounts for 60% of material costs.
    • Catalytic methods (e.g., CuI in Ullmann coupling) reduce waste vs. stoichiometric reagents.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity): 32 (current) vs. 45 (traditional routes).

Emerging Methodologies

Electrochemical amidation (e.g., using nBu₄NPF₆ and graphite/nickel electrodes) shows promise for reducing reagent waste, achieving 70% yield in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce a biological response.

Comparison with Similar Compounds

Structural Variations and Their Implications

Xanthone Core Modifications: The parent xanthone structure (9-oxo-9H-xanthen) is often modified with methoxy (e.g., 6,8-dimethoxy in ) or fused cyclohexane rings (e.g., octahydroxanthen in ). Substituents at the 3-position (e.g., oxy-acetamide in ) influence stereochemistry and hydrogen-bonding interactions, critical for chiral recognition in antitumor activity .

Acetamide Side Chain Diversity: Chlorophenoxy groups (as in the target compound) may enhance lipophilicity and membrane permeability compared to hydrophilic hydroxypropyl or benzothiazole substituents . Chiral centers in hydroxyalkyl side chains (e.g., (S)-2-hydroxy-1-phenylethyl in ) significantly affect enantioselective bioactivity, with >99% enantiomeric purity achieved via advanced chromatographic methods .

Biological Activity

2-(2-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Chlorophenoxy Group : Imparts lipophilicity, enhancing membrane permeability.
  • Xanthene Derivative : Contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective activity against various microbial strains:

Compound TypeActivity AgainstNotes
N-(4-chlorophenyl) chloroacetamideGram-positive bacteria (S. aureus)High efficacy due to lipophilicity
N-(3-bromophenyl) chloroacetamideMRSAEffective against resistant strains
N-(substituted phenyl) chloroacetamidesC. albicansModerate effectiveness

These findings indicate that halogenated derivatives exhibit enhanced antimicrobial properties due to their ability to penetrate bacterial membranes effectively .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various studies. A notable investigation assessed its impact on cancer cell lines, revealing the following:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Findings :
    • The compound exhibited concentration-dependent cytotoxicity.
    • IC50 values ranged from 15 µM to 30 µM across different cell lines, indicating moderate potency.
  • Mechanism of Action :
    • Induction of apoptosis was observed, characterized by increased caspase activity and DNA fragmentation.

Other Biological Activities

Beyond antimicrobial and cytotoxic effects, this compound has shown potential in other areas:

  • Antioxidant Activity :
    • Similar xanthene derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of chloroacetamides were tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a chlorophenoxy moiety showed significantly higher inhibition zones compared to non-halogenated counterparts, supporting the hypothesis that halogenation enhances biological activity .

Case Study 2: Cytotoxicity in Cancer Research

A recent publication investigated the cytotoxic effects of various xanthene derivatives on breast cancer cells. The study found that this compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

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